molecular formula C22H23N3O5 B2416450 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1787855-63-3

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2416450
CAS No.: 1787855-63-3
M. Wt: 409.442
InChI Key: GOECGSSUODWFHZ-UHFFFAOYSA-N
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Description

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-trimethoxybenzoyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

    Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of the intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl ring and the 3,4,5-trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole include:

    3-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidine and 3,4,5-trimethoxybenzoyl groups, resulting in different bioactivity.

    5-(3,4,5-Trimethoxybenzoyl)-1,2,4-oxadiazole: Lacks the phenyl and pyrrolidine groups, leading to variations in its chemical and biological properties.

    3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the 3,4,5-trimethoxybenzoyl group, which affects its pharmacological profile.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical reactivity and potential bioactivity.

Properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)22(26)25-11-7-10-16(25)21-23-20(24-30-21)14-8-5-4-6-9-14/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECGSSUODWFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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